3-[[(8S,9S)-6'-Methoxycinchonan-9-yl]amino]-4-[3,5-bis(trifluoromethyl)benzylamino]-3-cyclobutene-1,2-dione
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Overview
Description
3-[[(8S,9S)-6’-Methoxycinchonan-9-yl]amino]-4-[3,5-bis(trifluoromethyl)benzylamino]-3-cyclobutene-1,2-dione is a complex organic compound with a molecular formula of C33H29F6N3O3 and a molecular weight of 629.603 . This compound is notable for its intricate structure, which includes a methoxycinchonan moiety and a trifluoromethylbenzylamino group, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-[[(8S,9S)-6’-Methoxycinchonan-9-yl]amino]-4-[3,5-bis(trifluoromethyl)benzylamino]-3-cyclobutene-1,2-dione involves multiple steps, typically starting with the preparation of the methoxycinchonan derivative. This is followed by the introduction of the trifluoromethylbenzylamino group through a series of nucleophilic substitution reactions. The cyclobutene-1,2-dione core is then formed via cyclization reactions under controlled conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced catalytic systems and high-throughput screening techniques.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions are common, especially involving the trifluoromethylbenzylamino group. Common reagents include halogenating agents and nucleophiles such as amines and thiols.
Cyclization: The cyclobutene-1,2-dione core can undergo cyclization reactions to form various ring structures under specific conditions.
Scientific Research Applications
3-[[(8S,9S)-6’-Methoxycinchonan-9-yl]amino]-4-[3,5-bis(trifluoromethyl)benzylamino]-3-cyclobutene-1,2-dione has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis, aiding in the production of enantiomerically pure compounds.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxycinchonan moiety can bind to active sites of enzymes, inhibiting their activity or altering their function. The trifluoromethylbenzylamino group enhances the compound’s binding affinity and specificity, allowing it to modulate various biochemical pathways. These interactions can lead to changes in cellular processes, making the compound a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Compared to other similar compounds, 3-[[(8S,9S)-6’-Methoxycinchonan-9-yl]amino]-4-[3,5-bis(trifluoromethyl)benzylamino]-3-cyclobutene-1,2-dione stands out due to its unique combination of structural features. Similar compounds include:
(8S,9S)-9-Amino-9-deoxyepiquinine trihydrochloride: This compound shares the methoxycinchonan moiety but lacks the trifluoromethylbenzylamino group, resulting in different reactivity and applications.
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(8S,9S)-6’-methoxy-9-cinchonanyl]thiourea: This compound has a similar trifluoromethylbenzylamino group but differs in the core structure, affecting its chemical behavior and uses.
Properties
IUPAC Name |
3-[[3,5-bis(trifluoromethyl)phenyl]methylamino]-4-[[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30F6N4O3/c1-3-18-16-43-9-7-19(18)12-26(43)27(23-6-8-40-25-5-4-22(46-2)14-24(23)25)42-29-28(30(44)31(29)45)41-15-17-10-20(32(34,35)36)13-21(11-17)33(37,38)39/h3-6,8,10-11,13-14,18-19,26-27,41-42H,1,7,9,12,15-16H2,2H3/t18-,19-,26-,27-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQBGWDNBVWQDJ-MOVYAIRMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC5=C(C(=O)C5=O)NCC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)NC5=C(C(=O)C5=O)NCC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30F6N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
644.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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